N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 877632-60-5
VCID: VC7231651
InChI: InChI=1S/C21H25FN4O3/c22-15-3-7-17(8-4-15)25-9-11-26(12-10-25)18(19-2-1-13-29-19)14-23-20(27)21(28)24-16-5-6-16/h1-4,7-8,13,16,18H,5-6,9-12,14H2,(H,23,27)(H,24,28)
SMILES: C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula: C21H25FN4O3
Molecular Weight: 400.454

N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 877632-60-5

Cat. No.: VC7231651

Molecular Formula: C21H25FN4O3

Molecular Weight: 400.454

* For research use only. Not for human or veterinary use.

N1-cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide - 877632-60-5

Specification

CAS No. 877632-60-5
Molecular Formula C21H25FN4O3
Molecular Weight 400.454
IUPAC Name N'-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C21H25FN4O3/c22-15-3-7-17(8-4-15)25-9-11-26(12-10-25)18(19-2-1-13-29-19)14-23-20(27)21(28)24-16-5-6-16/h1-4,7-8,13,16,18H,5-6,9-12,14H2,(H,23,27)(H,24,28)
Standard InChI Key OMMGUIYWBFMLLF-UHFFFAOYSA-N
SMILES C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F

Introduction

N1-Cyclopropyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic compound of interest in pharmaceutical and chemical research. Its structure combines a cyclopropyl group, a fluorophenyl-substituted piperazine, and a furan moiety linked via an oxalamide backbone. Compounds with similar scaffolds have been studied for their potential therapeutic applications, including central nervous system (CNS) activity, antimicrobial properties, and receptor modulation.

Structural Features

FeatureDescription
Molecular FormulaC20H22FN3O3
Key Functional GroupsCyclopropyl, fluorophenyl-piperazine, furan, oxalamide
Molecular WeightApproximately 371.41 g/mol
3D ConformationFeatures a rigid cyclopropyl group and planar regions due to aromatic systems.

The presence of the fluorophenyl group enhances lipophilicity and potential CNS penetration, while the oxalamide linkage provides hydrogen-bonding capabilities essential for receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Intermediate Formation:

    • Synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine through nucleophilic substitution.

    • A furan-2-yl ethyl halide is then reacted with the piperazine derivative.

  • Oxalamide Coupling:

    • The intermediate is coupled with cyclopropyl oxalyl chloride in the presence of a base (e.g., triethylamine), forming the final oxalamide structure.

CNS Activity

Compounds containing piperazine derivatives are widely studied for their role as serotonin or dopamine receptor modulators, which could make this compound relevant in treating psychiatric or neurological disorders.

Antiviral Potential

Similar compounds have been investigated for disrupting viral polymerase interfaces, such as those in influenza viruses .

Biological Evaluation

PropertyDetails
Receptor BindingLikely affinity for serotonin (5-HT) or dopamine receptors due to piperazine moiety.
Antimicrobial TestingFluorophenyl substitutions enhance activity against Gram-positive bacteria .
Toxicity ProfileRequires further in vitro and in vivo testing to assess safety margins.

Challenges and Future Directions

  • Optimization for Selectivity:

    • Modifying the fluorophenyl group or furan ring may improve selectivity for specific biological targets.

  • Pharmacokinetics:

    • The compound’s lipophilicity suggests good membrane permeability but may require adjustments to reduce metabolic instability.

  • Toxicity Studies:

    • Comprehensive toxicity profiling is essential to evaluate its suitability as a therapeutic agent.

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